molecular formula C8H8ClF2N3 B2586908 (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride CAS No. 1201597-24-1

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No.: B2586908
CAS No.: 1201597-24-1
M. Wt: 219.62 g/mol
InChI Key: HXUXEANWQQEVMR-UHFFFAOYSA-N
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Description

(4,5-Difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a bicyclic heterocyclic compound featuring a benzodiazole core substituted with fluorine atoms at positions 4 and 5, a methanamine group at position 2, and two hydrochloric acid counterions. The molecular formula is listed as C₁₂H₁₆ClNO₂ in commercial catalogs (Enamine Ltd, ), though this conflicts with the expected formula for the dihydrochloride salt (theoretical free base: C₇H₆F₂N₃; dihydrochloride: C₇H₈Cl₂F₂N₃). This discrepancy may reflect inconsistencies in reporting or an alternative salt form.

Fluorine atoms are known to enhance metabolic stability and modulate lipophilicity, while the dihydrochloride salt improves aqueous solubility for pharmacological studies .

Properties

CAS No.

1201597-24-1

Molecular Formula

C8H8ClF2N3

Molecular Weight

219.62 g/mol

IUPAC Name

(4,5-difluoro-1H-benzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7F2N3.ClH/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5;/h1-2H,3,11H2,(H,12,13);1H

InChI Key

HXUXEANWQQEVMR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl.Cl

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4,5-difluoro-1H-1,3-benzodiazole with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Scientific Research Applications

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares key structural attributes and physicochemical properties of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride with related compounds from pharmaceutical and commercial sources:

Compound Name Core Structure Substituents Salt Form Molecular Formula (Reported) Key Features
This compound Benzodiazole 4,5-difluoro; CH₂NH₂ Dihydrochloride C₁₂H₁₆ClNO₂ Bicyclic core; dual fluorine substitution; enhanced solubility via salt
[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine Benzodiazepine 7-Cl; 2-fluorophenyl; CH₂NH₂ Free base Not provided Seven-membered ring; chloro and fluorophenyl groups; chiral center
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Benzodiazepine 7-Cl; 2-fluorophenyl; ketone Free base Not provided Oxidized ketone at position 2; sedative analog (flurazepam derivative)
[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride Oxazole 3-fluoro-4-methoxyphenyl; CH₂NH₂ Hydrochloride Not provided Five-membered oxazole ring; methoxy group; fluorophenyl substitution

Key Differences and Implications

Core Heterocycle: The target compound’s benzodiazole core (two nitrogens in a fused bicyclic system) contrasts with the benzodiazepine (seven-membered ring with two nitrogens) and oxazole (five-membered ring with oxygen and nitrogen) scaffolds of analogs. Benzodiazepines are well-known for CNS activity (e.g., anxiolytics), while oxazoles are explored for antimicrobial and anticancer applications .

Substituent Effects: Fluorine Placement: The 4,5-difluoro substitution on benzodiazole may confer greater electronic withdrawal and metabolic stability compared to single-fluorine or fluorophenyl groups in analogs . Salt Form: The dihydrochloride salt likely enhances solubility relative to mono-hydrochloride or free-base analogs, facilitating in vitro and in vivo testing .

Pharmacological Potential: Benzodiazepine analogs () exhibit sedative properties, but the target compound’s rigid bicyclic structure could favor selectivity for non-CNS targets (e.g., enzyme inhibitors). The oxazole derivative () includes a methoxy group, which may improve membrane permeability compared to the target’s polar dihydrochloride form .

Research Findings and Data Gaps

  • Such data would clarify conformational differences versus benzodiazepines or oxazoles.

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